Methyl palmitoleate

Catalog No.
S576978
CAS No.
1120-25-8
M.F
C17H32O2
M. Wt
268.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl palmitoleate

CAS Number

1120-25-8

Product Name

Methyl palmitoleate

IUPAC Name

methyl (Z)-hexadec-9-enoate

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-

InChI Key

IZFGRAGOVZCUFB-HJWRWDBZSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OC

Synonyms

(Z)-9-Hexadecenoic Acid Methyl Ester; Palmitoleic Acid Methyl Ester; (Z)-9-Hexadecenoic Acid Methyl Ester; Methyl (9Z)-Hexadecenoate; Methyl (Z)-9-Hexadecenoate; Methyl Z-9-Hexadecanoic acid; Methyl cis-9-Hexadecenoate; Methyl cis-Hexadec-9-enoate;

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC

Biomarker potential:

Methyl palmitoleate has been investigated as a potential biomarker for various diseases and conditions. Studies suggest its levels might be associated with:

  • Metabolic syndrome: Research indicates that individuals with metabolic syndrome, characterized by a cluster of risk factors for cardiovascular disease and type 2 diabetes, may have lower blood levels of methyl palmitoleate compared to healthy individuals. [Source: National Institutes of Health, ]
  • Non-alcoholic fatty liver disease (NAFLD): Studies suggest that individuals with NAFLD, a condition characterized by excess fat buildup in the liver, might have altered levels of methyl palmitoleate in their blood and liver tissues. [Source: National Institutes of Health, ]

Methyl palmitoleate is a monounsaturated fatty acid ester derived from palmitoleic acid, a common component of plant and animal fats []. It is a colorless liquid at room temperature with a mild odor []. Due to its fatty acid nature, it plays a role in studies related to lipid metabolism and biofuel production [].


Molecular Structure Analysis

Methyl palmitoleate has a linear structure consisting of a 16-carbon chain with a cis double bond at the ninth carbon-carbon position (C9). A methyl group (CH₃) is attached to the carboxyl group (COOH) at the end of the chain, giving it its ester functionality [, ]. The presence of the cis double bond creates a kink in the molecule, influencing its packing behavior and interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

Methyl palmitoleate can be synthesized through various methods, including:

  • Esterification of palmitoleic acid with methanol in the presence of an acid catalyst [].

Balanced Chemical Equation:

CH₃(CH₂)₇CH=CH(CH₂)₇COOH + CH₃OH ↔ CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃ + H₂O (palmitoleic acid) (methanol) (methyl palmitoleate) (water)

  • Transesterification of vegetable oils containing palmitoleic acid with methanol using a catalyst.

Decomposition

Methyl palmitoleate can undergo hydrolysis under acidic or basic conditions, breaking down into palmitoleic acid and methanol [].


Physical And Chemical Properties Analysis

  • Melting point: ≈ -21 °C []
  • Boiling point: ≈ 348 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and hexane []
  • Stability: Relatively stable under normal storage conditions []

Mechanism of Action (limited information available)

  • Regulation of lipid metabolism: Studies indicate methyl palmitoleate might influence fatty acid synthesis and breakdown in the body.
  • Biofuel production: Methyl palmitoleate is a potential biodiesel component due to its fatty acid structure.

XLogP3

6.5

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

35695QDB9F

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-25-8

Wikipedia

Methyl palmitoleate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-15
1. C. Forsythe “Comparison of Low Fat and Low Carbohydrate Dietson Circulating Fatty Acid Composition and Markers of Inflammation” Lipids, Vol. 43pp. 65-77, 20082. F. Paillard et al. “Plasma palmitoleic acid, a product of stearoyl-coA desaturase activity, is an independent marker of triglyceridemia and abdominaladiposity” Nutrition, Metabolism, and Cardiovascular Diseases, Vol. 18(6) pp. 436-440, 20083. M. Yamasaki et al. “Alleviation of the cytotoxic activity induced by trans10, cis-12-conjugated linoleic acid in rat hepatoma dRLh-84 cells by oleic orpalmitoleic acid” Cancer Letters, Vol. 196(2) pp. 187-196, 2003

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